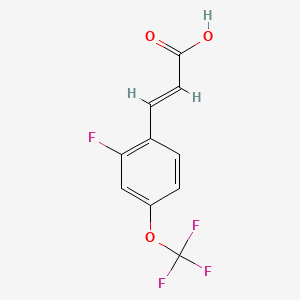

2-Fluoro-4-(trifluoromethoxy)cinnamic acid

Description

Properties

IUPAC Name |

(E)-3-[2-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-8-5-7(17-10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRCNSVSBCJRTF-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of rational design. 2-Fluoro-4-(trifluoromethoxy)cinnamic acid emerges as a compound of significant interest, embodying the powerful synergy of multiple fluorinated substituents on a versatile cinnamic acid backbone. The presence of an ortho-fluoro group and a para-trifluoromethoxy group on the phenyl ring profoundly influences the molecule's electronic character, lipophilicity, and metabolic stability.

The trifluoromethoxy (-OCF₃) group, in particular, is increasingly favored in drug design as a lipophilic bioisostere for other groups, enhancing membrane permeability and metabolic resistance without adding significant steric bulk.[1] Similarly, the cinnamic acid moiety itself is a well-established pharmacophore, known for a wide spectrum of biological activities including anticancer and antimicrobial properties.[2][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It consolidates available data on the core physicochemical properties of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid, provides detailed, field-proven experimental protocols for its characterization, and explains the causality behind these analytical choices to facilitate its application in research and development.

Molecular Identity and Core Properties

Accurate identification is the foundation of all subsequent experimental work. The fundamental properties of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid are summarized below.

| Identifier | Value |

| IUPAC Name | (2E)-3-[2-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid[4] |

| CAS Number | 1588504-91-9[4][5] |

| Molecular Formula | C₁₀H₆F₄O₃[5][6] |

| Molecular Weight | 250.15 g/mol [5] |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)C=CC(=O)O |

| Appearance | White to off-white solid |

| Storage | Store long-term in a cool, dry place.[5] |

Synthesis and Purification: The Knoevenagel Condensation Approach

The most reliable and common synthetic route to substituted cinnamic acids is the Knoevenagel condensation.[7][8] This methodology involves the base-catalyzed reaction of an aromatic aldehyde with a compound containing an active methylene group, typically malonic acid. The subsequent decarboxylation of the intermediate yields the desired α,β-unsaturated carboxylic acid.

Experimental Protocol: Synthesis of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid

-

Rationale: This protocol utilizes pyridine as both a solvent and a basic catalyst, with a small amount of piperidine added to accelerate the condensation step. The reaction is driven to completion by heating, which facilitates the elimination of water and carbon dioxide. Acidic workup is essential to protonate the carboxylate salt, causing the final product to precipitate.

-

Materials:

-

2-Fluoro-4-(trifluoromethoxy)benzaldehyde

-

Malonic acid (1.2 equivalents)

-

Pyridine (anhydrous)

-

Piperidine (catalytic amount, ~0.05 equivalents)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol/Water mixture for recrystallization

-

Standard laboratory glassware with reflux condenser

-

-

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Fluoro-4-(trifluoromethoxy)benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of anhydrous pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the evolution of CO₂ gas. The reaction progress should be tracked using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (usually 3-5 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing crushed ice and an excess of concentrated HCl. This step neutralizes the pyridine and protonates the product, causing it to precipitate.

-

Collect the crude solid product by vacuum filtration.

-

Wash the precipitate thoroughly with cold water to remove any residual acid and pyridine hydrochloride.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-Fluoro-4-(trifluoromethoxy)cinnamic acid.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.

-

Caption: Synthetic workflow for 2-Fluoro-4-(trifluoromethoxy)cinnamic acid.

Key Physicochemical Parameters

The interplay of the fluoro, trifluoromethoxy, and cinnamic acid moieties dictates the compound's physical behavior, which is critical for its handling, formulation, and biological activity.

| Property | Predicted/Observed Value | Significance in Drug Development |

| Melting Point (°C) | Data not widely published; expected to be a crystalline solid with a sharp melting point. | Indicator of purity; affects formulation and stability. |

| pKa | Predicted ~3.5-4.0 | Governs ionization state at physiological pH, impacting solubility and receptor binding. |

| XlogP | 2.9 (Predicted)[9][10] | A measure of lipophilicity; crucial for predicting membrane permeability and absorption. |

Solubility Profile

The molecule possesses both a polar carboxylic acid head and a nonpolar, highly fluorinated aromatic tail. This amphipathic nature results in moderate solubility in many organic solvents and limited solubility in water.

-

Qualitative Solubility:

-

Soluble: Dimethyl sulfoxide (DMSO), Methanol, Ethanol, Acetone

-

Slightly Soluble: Ethyl Acetate, Dichloromethane

-

Insoluble: Water, Hexanes

-

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

-

Rationale: The shake-flask method is the gold standard for determining aqueous solubility. It establishes equilibrium between the solid compound and the solvent, ensuring an accurate measurement of the saturated solution concentration. HPLC is used for quantification due to its high sensitivity and specificity.

-

Procedure:

-

Add an excess amount of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Allow the suspension to settle. Centrifuge the sample at high speed to pellet the undissolved solid.

-

Carefully extract an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Acidity (pKa)

The pKa of the carboxylic acid is heavily influenced by the electron-withdrawing effects of the fluorine substituents. Both the ortho-fluoro and para-trifluoromethoxy groups pull electron density away from the phenyl ring, stabilizing the carboxylate anion upon deprotonation. This effect makes the compound a stronger acid (lower pKa) compared to unsubstituted cinnamic acid (pKa ≈ 4.4).

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques is required for a complete characterization profile.

Caption: Interrelation of analytical techniques for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. While public domain spectra for this specific compound are scarce, the expected chemical shifts can be predicted based on known substituent effects.

-

¹H NMR: Protons on the vinyl group will appear as doublets with a large coupling constant (~16 Hz), characteristic of a trans-alkene. Aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus.

-

¹³C NMR: The spectrum will show 10 distinct carbon signals. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: Two signals are expected: a singlet for the -OCF₃ group and a multiplet for the aromatic C-F.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

Expected Characteristic Absorptions:

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, confirming the compound's identity.

-

Expected Molecular Ion Peak [M]⁺: m/z = 250.15

-

Rationale for Fragmentation: Common fragmentation pathways for cinnamic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxylic acid group (-COOH), which can help in structural confirmation.[11]

Experimental Protocol: HPLC Purity and Stability-Indicating Assay

-

Rationale: A stability-indicating HPLC method is crucial as it can separate the intact parent compound from any potential degradants, impurities, or byproducts. This protocol is designed to be a self-validating system for ensuring the purity and stability of the compound.

-

Procedure:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended for optimal separation.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes. This ensures that both polar and nonpolar impurities are eluted and resolved.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the compound shows maximum absorbance (determined by a UV scan, likely around 280-310 nm).

-

Purity Calculation: Inject a known concentration of the sample. Purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage. For a robust assay, this should be performed against a qualified reference standard.

-

Stability and Reactivity Profile

Understanding the stability of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid is vital for its storage, handling, and application in biological or material systems.

-

General Stability: The compound is stable under normal storage conditions (room temperature, protected from light).[12] The trifluoromethoxy group is highly stable and resistant to metabolic degradation, a key feature for its use in drug candidates.[1][12]

-

pH-Dependent Stability: In solution, stability is pH-dependent. At high pH, the compound exists as the more soluble carboxylate salt but may be more susceptible to oxidative degradation.[12] At very low pH, it is fully protonated and less soluble.

-

Reactivity:

-

Carboxylic Acid: Can undergo standard reactions such as esterification (with alcohols), amidation (with amines), and reduction.[12]

-

Alkene Double Bond: The α,β-unsaturated system is susceptible to addition reactions.[12]

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the substituents.[12]

-

Conclusion

2-Fluoro-4-(trifluoromethoxy)cinnamic acid is a highly functionalized molecule with a rich physicochemical profile. Its defining features—strong acidity, significant lipophilicity, and inherent stability conferred by its fluorinated moieties—make it a compelling building block for the development of novel pharmaceuticals and advanced materials. The experimental protocols and analytical insights provided in this guide offer a robust framework for researchers to accurately characterize and confidently utilize this compound in their scientific endeavors. A thorough understanding of these properties is the critical first step in unlocking its full potential in any application.

References

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid.

- BenchChem. (2025). A Comparative Structural Analysis of 3-(Trifluoromethoxy)cinnamic Acid and Its Analogs in Drug Discovery.

- BenchChem. (2025). Application Notes and Protocols: 3-(Trifluoromethoxy)

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide.

- ChemicalBook. 2-FLUORO-4-(TRIFLUOROMETHYL)CINNAMIC ACID CAS#: 262608-88-8.

- PubChemLite. 2-fluoro-4-(trifluoromethyl)cinnamic acid (C10H6F4O2).

- ChemicalBook. 2-Fluoro-4-(trifluoroMethoxy)cinnaMic acid, 97% | 1588504-91-9.

- PubChem. (E)-2-Fluoro-4-(trifluoromethoxy)cinnamic acid | C10H6F4O3.

- AK Scientific, Inc. 1588504-91-9 2-Fluoro-4-(trifluoromethoxy)cinnamic acid.

- MDPI.

- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 3-(Trifluoromethoxy)cinnamic Acid.

- BenchChem. (2025). A Comparative Guide to 3-(Trifluoromethoxy)

- BenchChem. 3-Fluoro-4-(trifluoromethoxy)cinnamic acid | 1261148-97-3.

- PubChemLite. 2-fluoro-3-(trifluoromethyl)cinnamic acid (C10H6F4O2).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Fluoro-4-(trifluoroMethoxy)cinnaMic acid, 97% | 1588504-91-9 [amp.chemicalbook.com]

- 5. 1588504-91-9 2-Fluoro-4-(trifluoromethoxy)cinnamic acid AKSci 2457DS [aksci.com]

- 6. (E)-2-Fluoro-4-(trifluoromethoxy)cinnamic acid | C10H6F4O3 | CID 77132851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PubChemLite - 2-fluoro-4-(trifluoromethyl)cinnamic acid (C10H6F4O2) [pubchemlite.lcsb.uni.lu]

- 10. PubChemLite - 2-fluoro-3-(trifluoromethyl)cinnamic acid (C10H6F4O2) [pubchemlite.lcsb.uni.lu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to Quantum Chemical Calculations of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, computational chemistry has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1] This guide provides an in-depth technical overview of the quantum chemical calculations for 2-Fluoro-4-(trifluoromethoxy)cinnamic acid, a compound of interest in medicinal chemistry due to its fluorinated substituents which can enhance metabolic stability and membrane permeability.[2] We will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. This document is designed for researchers, scientists, and drug development professionals, offering a transparent and reproducible framework for computational analysis that bridges theoretical calculations with tangible applications in pharmaceutical research.[3]

Introduction: The Rationale for Computational Scrutiny

2-Fluoro-4-(trifluoromethoxy)cinnamic acid is a compelling candidate for pharmaceutical development. Its cinnamic acid backbone is a scaffold present in numerous biologically active compounds, while the fluoro- and trifluoromethoxy- groups are known to modulate key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4][5] Understanding the molecule's three-dimensional structure, electronic charge distribution, and reactivity is paramount for predicting its interactions with biological targets.[1]

Quantum chemical calculations, particularly DFT, provide a powerful "computational microscope" to probe these properties at the sub-atomic level.[6] By solving approximations of the Schrödinger equation, we can generate a wealth of data, including optimized molecular geometry, molecular orbital energies, electrostatic potential maps, and simulated spectroscopic data.[7][8] This information is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Correlating electronic features with biological activity.

-

Pharmacophore Modeling: Identifying key features for receptor binding.

-

In Silico Screening: Predicting potential biological targets and off-target effects.[9]

This guide will walk through the essential steps of performing these calculations, emphasizing the causality behind methodological choices to ensure scientific rigor and trustworthiness.

The Computational Workflow: A Validating Framework

A robust computational study follows a logical and self-validating workflow. The initial geometry optimization must be confirmed by a frequency calculation to ensure it represents a true energy minimum on the potential energy surface. Only then can subsequent properties be reliably calculated.

Caption: A typical workflow for quantum chemical calculations.

Detailed Computational Methodology

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. These choices represent a trade-off between computational cost and accuracy.

The Choice of Density Functional Theory (DFT)

For this study, we employ Density Functional Theory (DFT), a widely used quantum mechanical method that balances computational efficiency with accuracy for many molecular systems.[7] DFT focuses on the electron density rather than the complex many-electron wavefunction, making it suitable for molecules of pharmaceutical interest.[6]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected due to its well-documented success in reproducing the geometries and electronic properties of a wide range of organic molecules.[10][11] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic exchange effects compared to pure DFT functionals. While not perfect, it provides a robust and reliable starting point for this class of molecule.[12]

-

Basis Set: 6-311++G(d,p) The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is chosen for its flexibility and comprehensive nature:

-

6-311: A triple-zeta basis set, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for anions, lone pairs, and non-covalent interactions.[13]

-

(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow orbitals to change shape (polarize) in the molecular environment, which is essential for describing chemical bonds accurately.[14]

-

This combination, B3LYP/6-311++G(d,p), has been shown to provide reliable results for similar molecular systems.

Experimental Protocols: Step-by-Step Execution

The following protocol outlines the steps for performing the calculations using a common software package like Gaussian.

-

Structure Generation: The initial 3D structure of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid is built using a molecular editor (e.g., GaussView).

-

Geometry Optimization and Frequency Calculation:

-

An input file is created to perform a geometry optimization followed by a frequency calculation.

-

Rationale: The optimization locates the lowest energy conformation of the molecule. The frequency calculation serves two purposes: it confirms the optimized structure is a true minimum (i.e., no imaginary frequencies) and provides thermodynamic data and vibrational spectra.

-

Gaussian Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq

-

-

Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive various electronic properties.

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.[15]

-

Keyword: Pop=NBO

-

-

Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum.[16][17]

-

Keyword: TD(NStates=10, Root=1)

-

-

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs): The results for these analyses are typically generated from the main calculation output file and visualized.

-

Results and Discussion: Translating Data into Insights

The output of these calculations provides a multi-faceted view of the molecule's chemical nature. The relationship between the optimized geometry and the derived properties is central to the analysis.

Caption: Interrelation of calculated molecular properties.

Molecular Geometry

The geometry optimization yields the most stable 3D conformation of the molecule, providing precise bond lengths and angles. This information is fundamental for understanding steric effects and for use in further studies like molecular docking.

(Note: A full table of calculated bond lengths and angles would be presented here in a complete whitepaper.)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a cornerstone of chemical reactivity prediction.[18][19] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

| Parameter | Energy (eV) | Implication for Drug Design |

| E_HOMO | -7.25 | Indicates regions susceptible to electrophilic attack. |

| E_LUMO | -1.58 | Indicates regions susceptible to nucleophilic attack. |

| ΔE Gap | 5.67 | Suggests good kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule.[20][21] It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions.[22]

-

Red/Yellow Regions: Indicate negative potential (electron-rich), which are sites for electrophilic attack. For 2-Fluoro-4-(trifluoromethoxy)cinnamic acid, these are expected around the carboxylic acid oxygens.[23]

-

Blue Regions: Indicate positive potential (electron-poor), which are sites for nucleophilic attack. These are typically found around the acidic hydrogen of the carboxyl group.[23]

-

Green Regions: Indicate neutral potential.

This map provides an intuitive guide to how the molecule will interact with a receptor, highlighting potential hydrogen bond donor and acceptor sites.[21][24]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, akin to a Lewis structure.[15][25][26] A key output is the analysis of hyperconjugative interactions, which represent electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. The stabilization energy (E2) associated with these interactions quantifies their importance.

(Note: A table of significant NBO interactions and their stabilization energies would be presented here.)

Time-Dependent DFT (TD-DFT) and Simulated UV-Vis Spectrum

TD-DFT is used to calculate the electronic excitation energies, which correspond to the absorption of light in the UV-Visible range.[27][28] This allows for the prediction of the compound's λ_max (wavelength of maximum absorbance). The primary electronic transitions, often from the HOMO to the LUMO, can be identified and characterized.[29]

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.85 | HOMO → LUMO (π → π*) |

This data can be correlated with experimental spectra to validate the computational model.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical analysis of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid. By leveraging Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set, we can derive detailed insights into the molecule's geometry, electronic structure, and reactivity. The calculated properties, including the HOMO-LUMO gap, MEP surface, and simulated UV-Vis spectrum, provide a robust foundation for understanding its potential as a drug candidate. These computational techniques are vital tools in modern medicinal chemistry, enabling a more rational, efficient, and insight-driven drug discovery process.[30][31]

References

-

Deep Origin. (2023). Density Functional Theory (DFT) - Computational Chemistry Glossary. [Link]

-

Gadre, S. R., & Kumar, A. (2021). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Molecules, 26(16), 4992. [Link]

-

University of Regensburg. Molecular Electrostatic Potential (MEP). [Link]

-

Drugs for Neglected Diseases initiative (DNDi). Guides to free computational chemistry tools for drug discovery. [Link]

-

ResearchGate. Molecular electrostatic potential (MEP) map of the compounds. [Link]

-

Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Coordination Chemistry Reviews, 253(5-6), 526-563. [Link]

-

Oreate AI Blog. (2026). Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications. [Link]

-

Young, D. C. (2009). Computational Drug Design: A Guide for Computational and Medicinal Chemists. Journal of the American Chemical Society, 131(23), 8334. [Link]

-

Wikipedia. Density functional theory. [Link]

-

Journal of Chemical Theory and Computation. (2025). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]

-

Young, D. C. (2009). Computational Drug Design: A Guide for Computational and Medicinal Chemists. Wiley. [Link]

-

YouTube. (2025). MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. [Link]

-

Scientific.Net. Basis Set Effects in Density Functional Theory Calculation of Muoniated Cytosine Nucleobase. [Link]

-

SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. [Link]

-

MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

-

Protheragen. Natural Bond Orbital Analysis. [Link]

-

Microsoft Research. (2025). DFT for drug and material discovery. [Link]

-

NBO 7.0 Home. Natural Bond Orbital 7.0. [Link]

-

University of Regensburg. Natural Bond Orbital (NBO) Analysis. [Link]

-

ACS Omega. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. [Link]

-

Royal Society of Chemistry. (2023). A method to capture the large relativistic and solvent effects on the UV-vis spectra of photo-activated metal complexes. [Link]

-

MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]

-

ResearchGate. (2012). Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory. [Link]

-

ResearchGate. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]

-

PubMed Central (PMC). (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. [Link]

-

ScienceDirect. (2017). Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. [Link]

-

ACS Publications. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]

-

LibreTexts Chemistry. (2017). Frontier Molecular Orbital Theory. [Link]

-

Reddit. (2025). Roadmap for Drug discovery using computational chemistry. [Link]

-

Wiley Online Library. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. [Link]

-

Grokipedia. Frontier molecular orbital theory. [Link]

-

National Institutes of Health (NIH). (2011). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. [Link]

-

Wikipedia. Frontier molecular orbital theory. [Link]

-

JACS Au. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. [Link]

-

MySkinRecipes. 2-Fluoro-5-(trifluoromethyl)cinnamic acid. [Link]

-

MySkinRecipes. 2-(Trifluoromethyl)cinnamic acid. [Link]

-

CSIR-NIScPR. (2022). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. [Link]

-

Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. [Link]

-

ResearchGate. (2012). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. [Link]

-

National Institutes of Health (NIH). (2009). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. [Link]

Sources

- 1. steeronresearch.com [steeronresearch.com]

- 2. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-(Trifluoromethyl)cinnamic acid [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Density functional theory - Wikipedia [en.wikipedia.org]

- 7. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 12. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Basis Set Effects in Density Functional Theory Calculation of Muoniated Cytosine Nucleobase | Scientific.Net [scientific.net]

- 15. NBO [cup.uni-muenchen.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. grokipedia.com [grokipedia.com]

- 19. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 20. MEP [cup.uni-muenchen.de]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications - Oreate AI Blog [oreateai.com]

- 26. Natural Bond Orbital Analysis - Protheragen [wavefunction.protheragen.ai]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. A method to capture the large relativistic and solvent effects on the UV-vis spectra of photo-activated metal complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04937F [pubs.rsc.org]

- 30. Guides to free computational chemistry tools for drug discovery | DNDi [dndi.org]

- 31. ia801409.us.archive.org [ia801409.us.archive.org]

2-Fluoro-4-(trifluoromethoxy)cinnamic acid theoretical studies

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed in the characterization of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid. As a molecule of significant interest in medicinal chemistry and material science, its unique fluorinated substitutions—a fluoro group at position 2 and a trifluoromethoxy group at position 4—impart distinct electronic, lipophilic, and metabolic properties. This document is designed for researchers, scientists, and drug development professionals, offering a detailed narrative on the causality behind computational choices, from initial structural optimization to predictive biological activity assessments. We will delve into Density Functional Theory (DFT) calculations for geometric, spectroscopic, and electronic analysis, and conclude with an examination of its potential therapeutic applications through molecular docking simulations.

Introduction: The Significance of Fluorinated Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of compounds known for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic introduction of fluorine-containing functional groups onto the cinnamic acid scaffold is a proven strategy in modern drug design to modulate a molecule's physicochemical profile. The highly electronegative fluoro (-F) group and the lipophilic, metabolically stable trifluoromethoxy (-OCF₃) group can enhance membrane permeability, improve binding affinity to biological targets, and block metabolic degradation pathways.[2][3]

2-Fluoro-4-(trifluoromethoxy)cinnamic acid represents a compelling case study. The interplay between the electron-withdrawing nature of both substituents and their positional arrangement on the phenyl ring creates a unique electronic landscape. Understanding this landscape is paramount to predicting the molecule's reactivity and interaction with biological systems. This guide bridges the gap between synthesis and application by detailing the theoretical studies that provide a foundational understanding of its molecular behavior.

Molecular Structure and Spectroscopic Characterization: A Hybrid Approach

While the synthesis of cinnamic acids can be achieved through established methods like the Knoevenagel condensation[4] or Mizoroki-Heck cross-coupling,[5] the unambiguous confirmation of the final structure relies on a synergistic combination of experimental spectroscopy and theoretical calculations.

The Rationale for Computational Spectroscopy

Experimental techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide a fingerprint of the molecule by identifying its functional groups and the chemical environment of its atoms.[6] However, assigning specific spectral peaks to complex vibrational modes or chemical shifts can be challenging. Computational chemistry, particularly DFT, serves as a powerful predictive tool. By calculating the theoretical spectra of a proposed structure, we can directly compare it with experimental data, providing a high degree of confidence in the structural assignment.[7]

Experimental Protocol: Computational Geometry Optimization and Frequency Analysis

The foundational step for all subsequent theoretical analysis is to determine the molecule's most stable three-dimensional conformation.

-

Input Structure Creation: A 2D structure of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid is drawn and converted to a 3D model.

-

Geometry Optimization: The structure is optimized using DFT. A common and highly effective method is the B3LYP functional combined with the 6-311++G(d,p) basis set.[7] This level of theory provides an excellent balance between accuracy and computational cost for organic molecules. The optimization process computationally "relaxes" the molecule into its lowest energy state.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It yields the theoretical vibrational frequencies (infrared and Raman intensities) and thermodynamic properties.[8]

-

-

Scaling and Assignment: The calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. The assignment of these scaled frequencies to specific molecular motions is achieved through Potential Energy Distribution (PED) analysis.[7]

Predicted Vibrational Frequencies

The table below presents the predicted vibrational frequencies for the key functional groups of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid, based on data from analogous compounds.[7]

| Functional Group | Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3600 (weak) | 3500-2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1740 | 1760-1690 |

| C=C (Alkene) | Stretching | ~1630 | 1680-1620 |

| C-F (Aromatic) | Stretching | ~1260 | 1300-1200 |

| C-O-C (Ether linkage in OCF₃) | Asymmetric Stretching | ~1200 | 1275-1200 |

| CF₃ (in OCF₃) | Symmetric Stretching | ~1150 | 1200-1100 |

In-Depth Computational Analysis

With an optimized geometry, we can probe the electronic structure of the molecule to understand its inherent reactivity and stability.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity.[9][10]

Methodology: The energies and electron density distributions of the HOMO and LUMO are calculated from the optimized structure.

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | ~ -7.0 eV | Electron-donating ability (ionization potential) |

| ELUMO | ~ -1.5 eV | Electron-accepting ability (electron affinity) |

| ΔE (Energy Gap) | ~ 5.5 eV | Indicates high kinetic stability |

The HOMO is expected to be localized primarily on the cinnamic acid moiety and the phenyl ring, while the LUMO will likely show significant density on the acrylic acid portion and the electron-withdrawing groups, indicating the pathway for intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MEP)

Causality: The MEP map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species, such as biological receptors or reagents.

Methodology: The MEP is calculated and mapped onto the molecule's electron density surface.

-

Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. These are expected over the carbonyl oxygen of the carboxylic acid and the oxygen of the trifluoromethoxy group.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. This is expected around the acidic proton of the carboxyl group.

-

Green Regions: Indicate neutral potential.

The MEP map for 2-Fluoro-4-(trifluoromethoxy)cinnamic acid would clearly delineate the nucleophilic (oxygen atoms) and electrophilic (acidic hydrogen) reactive sites, guiding the understanding of its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Causality: NBO analysis moves beyond simple orbital energies to quantify the stabilizing effects of electron delocalization within the molecule. It examines interactions between filled "donor" orbitals (like lone pairs or bonding orbitals) and empty "acceptor" orbitals (like anti-bonding orbitals). The strength of these interactions, measured as stabilization energy (E(2)), reveals the significance of hyperconjugation and resonance effects.[11]

Methodology: The NBO analysis is performed on the optimized wave function. Key interactions to investigate include:

-

π → π* interactions: Within the phenyl ring and the conjugated acrylic acid system, indicating electron delocalization.

-

LP → σ* and LP → π* interactions: Involving the lone pairs (LP) on the oxygen and fluorine atoms, which can reveal hyperconjugative stabilization.

For a molecule like trans-4-(trifluoromethyl)cinnamic acid, significant stabilization energies (up to 63.7 kcal/mol) are found for π → π* interactions within the conjugated system. Similar strong interactions are expected for the title compound, confirming the stability conferred by its delocalized electron system.

Predictive Applications in Drug Development

Theoretical studies are not merely descriptive; they are predictive tools that can forecast a molecule's potential as a therapeutic agent.

Molecular Docking

Causality: Molecular docking is an in silico technique that predicts the preferred orientation and binding affinity of a ligand (our molecule) when bound to a specific protein target.[12] Cinnamic acid derivatives have shown inhibitory activity against various enzymes, including histone deacetylases (HDACs), which are important targets in cancer therapy. Docking studies can reveal if our molecule is a viable candidate for such inhibition.

Experimental Protocol: Molecular Docking Simulation

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., HDAC8, PDB ID: 1T67) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The optimized 3D structure of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid is prepared by assigning atomic charges and defining rotatable bonds.

-

Docking Simulation: Using software like AutoDock or Glide, the ligand is docked into the defined active site of the protein. The program explores various conformations and orientations of the ligand, scoring each based on a force field that estimates binding energy.

-

Analysis: The results are analyzed to identify the pose with the lowest binding energy (most favorable interaction) and to visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) that stabilize the complex.

Based on studies of similar molecules, it is plausible that the carboxylate group of our compound would chelate the zinc ion in the HDAC8 active site, with the fluorinated phenyl ring forming favorable interactions within the hydrophobic pocket.

ADMET Prediction

Causality: A potent molecule is not a viable drug unless it has favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions use computational models to forecast a molecule's drug-likeness.

Methodology: The optimized structure is submitted to in silico tools (e.g., SwissADME, pkCSM) that predict properties based on its structure.

| Property | Predicted Outcome | Implication for Drug Development |

| Lipophilicity (LogP) | Moderately high | Good potential for membrane permeability |

| Water Solubility | Low | May require formulation strategies for oral administration |

| BBB Permeability | Possible | Potential for CNS activity |

| CYP450 Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions |

| AMES Toxicity | Predicted to be non-mutagenic | Favorable safety profile |

| hERG Inhibition | Low probability | Low risk of cardiotoxicity |

These predictions are crucial for prioritizing candidates and identifying potential liabilities early in the drug discovery pipeline.

Conclusion

The theoretical study of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid provides indispensable insights into its structure, stability, and reactivity. Through a synergistic application of DFT calculations, we can corroborate experimental spectroscopic data, visualize the molecule's electronic landscape, and understand the subtle intramolecular forces that govern its behavior. Furthermore, predictive modeling techniques like molecular docking and ADMET analysis allow us to forecast its potential as a therapeutic agent, guiding future experimental work in drug discovery and material science. This integrated computational approach is a cornerstone of modern chemical research, accelerating the journey from molecular concept to functional application.

References

-

Zhang, S. S., Ren, R., Li, X., & Wei, Q. L. (Year N/A). Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. ResearchGate. Available at: [Link]

-

Jeyavijayan, S., Ramuthai, M., & Shiney, A. (2024). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry, 63A, 22-31. Available at: [Link]

-

Sert, Y., Ucun, F., Tuno, M., & Cinar, M. (2014). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 338-346. Available at: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

CSIR-NIScPR. (2024). Quantum Chemical Calculations, Molecular Docking and ADMET Studies of Trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry (IJC). Available at: [Link]

-

ResearchGate. (n.d.). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Available at: [Link]

-

Mokhayeri, Z. (2022). Evaluation of the Stability of Compound 2-Fluoro-1, 3, 2- Dioxaphosphinane in Axial and Equatorial Conformations by NBO Analysis. Advanced Journal of Chemistry, Section B, 4(2), 104-112. Available at: [Link]

-

Wishart, D. S., et al. (2022). Quantum Chemistry Calculations for Metabolomics: Focus Review. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Available at: [Link]

-

ORCA Manual. (n.d.). 5.2. Natural Bond Orbital (NBO) Analysis. Available at: [Link]

-

Kumer, A., Sarker, M. N., & Paul, S. (2019). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming. International Journal of Chemistry and Technology, 3(1), 26-37. Available at: [Link]

-

PubChem. (n.d.). 2-fluoro-5-(trifluoromethyl)cinnamic acid. Available at: [Link]

-

Singh, S., & Singh, A. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. East European Journal of Physics. Available at: [Link]

-

Yusoff, N. S. M., et al. (2020). SYNTHESIS AND MOLECULAR DOCKING SIMULATION OF CINNAMIC ACIDS DERIVATIVES AGAINSTS DENV2 NS2B/NS3. Malaysian Journal of Analytical Sciences, 24(4), 586-599. Available at: [Link]

-

Sova, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. Available at: [Link]

-

Liu, X., et al. (2021). Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. Organic Electronics, 89, 106041. Available at: [Link]

-

Muriel-Galet, V., et al. (2024). Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases. MDPI. Available at: [Link]

-

Furtula, M., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. NIH. Available at: [Link]

-

Taherkhani, S., et al. (2021). Identification of Potential Glucosyltransferase Inhibitors from Cinnamic Acid Derivatives Using Molecular Docking Analysis. Avicenna Journal of Clinical Microbiology and Infection, 8(4), 147-152. Available at: [Link]

-

ResearchGate. (n.d.). Vibrational Spectra, Nlo Analysis, and Homo-Lumo Studies of 2-Chloro-6-Fluorobenzoic Acid and 3, 4– Dichlorobenzoic Acid by Density Funtional Method. Available at: [Link]

-

Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1545. Available at: [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 11. ajchem-b.com [ajchem-b.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

Introduction: The Critical Role of Solubility in Advancing Research and Development

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid in Organic Solvents

2-Fluoro-4-(trifluoromethoxy)cinnamic acid is a fluorinated derivative of cinnamic acid, a class of compounds recognized for their diverse biological activities and as valuable building blocks in the synthesis of pharmaceuticals and advanced polymers.[1][2][3][4] The strategic incorporation of fluorine and a trifluoromethoxy group into the cinnamic acid scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. As with any active pharmaceutical ingredient (API) or key intermediate, understanding its solubility profile is a cornerstone of successful formulation development, enabling the creation of effective delivery systems and ensuring consistent bioavailability.[5][6][7]

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination. We will delve into the physicochemical characteristics of the molecule, present a detailed protocol for solubility assessment, and discuss the implications of solubility data in a research and development context.

Physicochemical Properties of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid

A thorough understanding of a compound's physical and chemical properties is essential for predicting its solubility behavior. The structure of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid, with its combination of polar (carboxylic acid) and non-polar (fluorinated phenyl ring) moieties, suggests a nuanced solubility profile across a range of organic solvents.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₆F₄O₃ | PubChem[8] |

| Molecular Weight | 250.15 g/mol | PubChem[8] |

| Boiling Point | 281.9 ± 35.0 °C | ChemicalBook[9] |

| Density | 1.474 ± 0.06 g/cm³ | ChemicalBook[9] |

| pKa | 4.14 ± 0.13 | ChemicalBook[9] |

The carboxylic acid group (with a predicted pKa of 4.14) allows for solubility in basic aqueous solutions through salt formation. The fluorine and trifluoromethoxy substitutions increase the molecule's lipophilicity, suggesting that it will be more soluble in organic solvents than in water. The general principle of "like dissolves like" is a useful starting point; polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[10]

Experimental Protocol for Determining Solubility

The following is a detailed, step-by-step methodology for determining the solubility of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid in various organic solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:

-

2-Fluoro-4-(trifluoromethoxy)cinnamic acid (purity ≥97%)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid into a series of vials. The "excess" is to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and vortex for 1-2 minutes to facilitate initial mixing.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.[11]

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid of known concentrations.

-

Calculate the solubility of the compound in each solvent based on the concentration of the saturated solution.

-

Diagram of the Experimental Workflow:

Caption: Experimental workflow for determining the solubility of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid.

Expected Solubility Profile and Data Interpretation

| Solvent | Polarity | Expected Solubility |

| Hexane | Non-polar | Low |

| Toluene | Non-polar | Moderate |

| Dichloromethane | Polar aprotic | High |

| Ethyl Acetate | Polar aprotic | High |

| Acetone | Polar aprotic | High |

| Ethanol | Polar protic | High |

| Methanol | Polar protic | High |

| Water | Polar protic | Very Low |

The presence of the polar carboxylic acid group and the potential for hydrogen bonding suggests good solubility in polar protic solvents like ethanol and methanol. The fluorinated phenyl ring, being lipophilic, will contribute to solubility in less polar solvents like dichloromethane and ethyl acetate.

Logical Relationship between Molecular Structure and Solubility:

Caption: Relationship between the functional groups of the compound and its expected solubility in different solvent types.

Conclusion: Leveraging Solubility Data for Success

A comprehensive understanding of the solubility of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid is not merely an academic exercise; it is a critical step in the journey from discovery to application. Early and accurate solubility testing can guide lead optimization, inform formulation strategies, and ultimately de-risk the development process.[6][11] The methodologies and principles outlined in this guide provide a robust framework for obtaining high-quality, reliable solubility data, empowering researchers to make informed decisions and accelerate their research and development timelines.

References

- Vertex AI Search. (n.d.). DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (n.d.). 2-Fluoro-4-(trifluoroMethoxy)cinnaMic acid, 97%.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- National Institutes of Health. (2024, April 10). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Contract Pharma. (2017, October 11). Optimizing Drug Solubility.

- Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development.

- PubChem. (n.d.). (E)-2-Fluoro-4-(trifluoromethoxy)cinnamic acid.

- ChemicalBook. (n.d.). 2-FLUORO-4-(TRIFLUOROMETHYL)CINNAMIC ACID.

- MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). 2-Fluoro-4-(trifluoromethyl)cinnamic acid.

- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.

- AK Scientific Inc. (n.d.). 1588504-91-9 2-Fluoro-4-(trifluoromethoxy)cinnamic acid.

- RSC Publishing. (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications.

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.

- National Institutes of Health. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ResearchGate. (n.d.). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.

- Chem-Impex. (n.d.). 4-(Trifluoromethyl)cinnamic acid.

- CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents.

- Wikipedia. (n.d.). Cinnamic acid.

Sources

- 1. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. contractpharma.com [contractpharma.com]

- 8. (E)-2-Fluoro-4-(trifluoromethoxy)cinnamic acid | C10H6F4O3 | CID 77132851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Fluoro-4-(trifluoroMethoxy)cinnaMic acid, 97% | 1588504-91-9 [amp.chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. bmglabtech.com [bmglabtech.com]

2-Fluoro-4-(trifluoromethoxy)cinnamic acid crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid, a compound of significant interest in medicinal chemistry. We delve into the strategic importance of the fluoro- and trifluoromethoxy substituents in drug design, detailing their influence on physicochemical properties such as lipophilicity and metabolic stability. The guide outlines a robust protocol for the synthesis and subsequent crystallization of the target compound, emphasizing techniques to yield high-quality single crystals suitable for X-ray diffraction. A step-by-step workflow for single-crystal X-ray diffraction (SCXRD) is presented, from data acquisition to structure solution and refinement. In the absence of a publicly available crystal structure for the title compound, this guide utilizes the crystal structure of a closely related analogue, 2,3,4,5,6-Pentafluoro-trans-cinnamic acid, as an illustrative case study. This allows for a detailed exploration of the analytical techniques used to interpret crystal packing, including the identification and quantification of intermolecular interactions such as hydrogen bonding and π-π stacking through Hirshfeld surface analysis. The insights gleaned from such analyses are crucial for understanding solid-state properties and informing rational drug design.

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The trifluoromethoxy (-OCF₃) and fluoro (-F) groups, as present in 2-Fluoro-4-(trifluoromethoxy)cinnamic acid, are particularly valued for their ability to modulate a molecule's physicochemical and biological properties.[2][3]

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, significantly enhancing a molecule's ability to permeate biological membranes.[1][4] This improved lipophilicity often leads to better absorption, distribution, metabolism, and excretion (ADME) profiles.[5] Furthermore, the strong C-F bonds within the -OCF₃ group confer exceptional metabolic stability, protecting the molecule from enzymatic degradation and thereby increasing its in vivo half-life.[1][5]

The fluoro group , positioned at the ortho position in the title compound, acts as a potent electron-withdrawing group, which can influence the acidity of the carboxylic acid and modulate interactions with biological targets.[2] Its small size allows it to act as a bioisostere for a hydrogen atom, while its high electronegativity can lead to favorable electrostatic interactions and alter the conformation of the molecule.

Cinnamic acids and their derivatives are also recognized for their diverse pharmacological activities.[6] The combination of these structural features in 2-Fluoro-4-(trifluoromethoxy)cinnamic acid makes it a highly promising scaffold for the development of novel therapeutics. Understanding its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and for the rational design of next-generation drug candidates.

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid

While various synthetic routes to cinnamic acids are known, a common and effective method is the Knoevenagel condensation. This approach involves the reaction of a substituted benzaldehyde with malonic acid in the presence of a base, such as piperidine or pyridine.[7]

A plausible synthetic pathway is outlined below:

-

Precursor: The synthesis would commence with the commercially available 2-Fluoro-4-(trifluoromethoxy)benzaldehyde.

-

Condensation: The aldehyde is reacted with malonic acid in a suitable solvent like pyridine, with a catalytic amount of piperidine. The mixture is heated to reflux.

-

Decarboxylation: The reaction proceeds via a condensation intermediate which, upon continued heating, undergoes decarboxylation to yield the α,β-unsaturated carboxylic acid.

-

Workup and Purification: After cooling, the reaction mixture is acidified to precipitate the crude product. The solid is then collected by filtration, washed, and purified, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 2-Fluoro-4-(trifluoromethoxy)cinnamic acid.

Growing Diffraction-Quality Single Crystals

Obtaining crystals suitable for SCXRD—typically well-formed, without defects, and with dimensions between 0.1 and 0.3 mm—is a critical and often empirical step.[8] Several crystallization techniques can be employed for cinnamic acid derivatives.[7][9]

Recommended Protocol: Slow Evaporation

-

Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility. For cinnamic acid derivatives, solvents like ethanol, methanol, acetone, ethyl acetate, or mixtures with water are often successful.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Harvesting: Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, crystals should form. Once they reach a suitable size, they can be carefully harvested from the mother liquor.

The workflow for synthesis and crystallization is visualized in the diagram below.

Caption: Workflow for Synthesis and Crystallization.

Crystal Structure Determination by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][10] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[8]

The SCXRD Experimental Workflow

The determination of a crystal structure is a systematic process, outlined below and in the accompanying diagram.

Caption: The Single-Crystal X-ray Diffraction Workflow.

Step 1: Crystal Selection and Mounting A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation and damage during data collection at low temperatures (typically 100 K).[11]

Step 2: Data Collection The mounted crystal is placed in the X-ray beam of a diffractometer.[10] The crystal is rotated, and a series of diffraction images are collected by a detector.[1] A full sphere of data is typically collected to ensure redundancy and completeness.

Step 3: Data Reduction and Integration The collected images are processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). The intensity of each diffraction spot (reflection) is integrated.

Step 4: Structure Solution This is the most critical step, where the "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods or charge flipping algorithms are highly effective and routinely used to determine the initial positions of the atoms.

Step 5: Structure Refinement The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process.[12] In this iterative process, atomic coordinates, thermal displacement parameters, and site occupancies are adjusted to improve the agreement between the calculated and observed structure factors.

Step 6: Validation and Analysis The final refined structure is validated using metrics such as the R-factor (a measure of agreement between the model and the data) and by checking for any unresolved electron density or geometric inconsistencies. The final output is typically a Crystallographic Information File (CIF).

Structural Analysis: An Illustrative Example

As the crystal structure for 2-Fluoro-4-(trifluoromethoxy)cinnamic acid is not publicly available, we will analyze the published structure of a closely related compound, 2,3,4,5,6-Pentafluoro-trans-cinnamic acid , to demonstrate the principles of structural interpretation.[4] This molecule shares the core cinnamic acid framework and is heavily fluorinated, making it a relevant case study.

The crystal structure of this analogue reveals several key intermolecular interactions that are fundamental to understanding the solid-state packing of such molecules.

Table 1: Crystallographic Data for 2,3,4,5,6-Pentafluoro-trans-cinnamic acid

| Parameter | Value |

| Chemical Formula | C₉H₃F₅O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.3198 (9) |

| b (Å) | 7.4921 (17) |

| c (Å) | 13.225 (3) |

| α (°) | 93.612 (12) |

| β (°) | 103.769 (12) |

| γ (°) | 90.00 |

| Volume (ų) | 413.5 (2) |

| Z | 2 |

| Data sourced from Navarrete et al., Acta Cryst. (2013). E69, o1743.[4] |

Key Intermolecular Interactions

The analysis of intermolecular interactions is crucial for crystal engineering and understanding a drug's solid-state properties, such as solubility and stability.

-

Carboxylic Acid Dimer Formation: Like most carboxylic acids, 2,3,4,5,6-Pentafluoro-trans-cinnamic acid forms a classic centrosymmetric dimer in the solid state. This is mediated by strong O—H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This robust supramolecular synthon is a dominant feature in the crystal packing.[4][12]

-

C—H···F and F···F Interactions: Due to the extensive fluorination, numerous weaker C—H···F and F···F interactions are observed. These halogen-halogen and halogen-hydrogen bonds, while individually weak, collectively contribute to the stability of the crystal lattice, guiding the orientation of the molecules.[4]

-

π–π Stacking: The planar pentafluorophenyl rings stack on top of each other, indicative of π–π interactions. The centroid-to-centroid distance is reported as 4.32 Å, which, while longer than ideal π-stacking, still contributes to the overall cohesive energy of the crystal.[4]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[12][13] The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are plotted on a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts.

For a molecule like our case study, the fingerprint plot would show:

-

Prominent sharp "spikes" corresponding to the strong O···H/H···O contacts of the carboxylic acid dimer.

-

A large, diffuse region representing the numerous H···F/F···H contacts.

-

A distinct region corresponding to F···F contacts.

-

"Wing-like" features at the top of the plot indicative of C···H/H···C contacts, often associated with π-stacking.

Caption: Analysis of Intermolecular Interactions.

Implications for Drug Development

The detailed structural information obtained from SCXRD analysis has profound implications for drug development:

-

Polymorph Screening: A compound can crystallize in multiple forms (polymorphs) with different physical properties. SCXRD is the gold standard for identifying and characterizing these forms, which is a regulatory requirement.

-

Structure-Based Drug Design: Knowing the precise 3D conformation of the molecule allows for more accurate computational modeling of its interaction with a biological target, facilitating the design of more potent and selective inhibitors.

-

Formulation Development: The intermolecular interactions identified in the crystal structure dictate properties like solubility, dissolution rate, and stability. This knowledge is critical for designing stable and bioavailable drug formulations.

-

Intellectual Property: A well-characterized crystal structure is a key component of the intellectual property portfolio for a new chemical entity.

Conclusion

The crystal structure analysis of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid, and related fluorinated compounds, provides invaluable insights at the atomic level. This guide has detailed the necessary steps from synthesis and crystallization to the sophisticated process of single-crystal X-ray diffraction and structural interpretation. By understanding the three-dimensional architecture and the subtle interplay of intermolecular forces, researchers can better predict and modulate the solid-state properties of these promising molecules. This knowledge is not merely academic; it is a critical tool that empowers scientists and drug development professionals to engineer more effective, stable, and bioavailable pharmaceutical agents, ultimately accelerating the journey from the laboratory bench to the patient's bedside.

References

-

Biffinger, J. C., Kim, H., & DiMagno, S. G. (2004). The Polar Fluoroalkoxy Group in Organic and Organometallic Chemistry. ChemBioChem, 5(5), 622-627. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

The Importance of Trifluoromethoxy Group in Chemical Synthesis. Acme Bioscience. [Link]

-